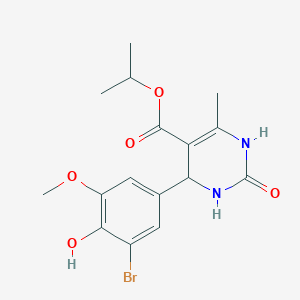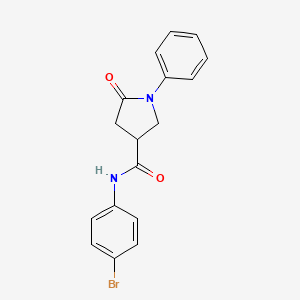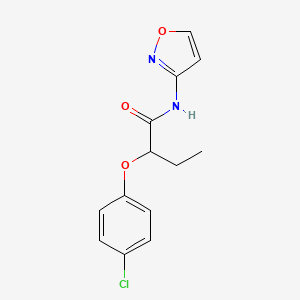![molecular formula C19H25NO3 B4985246 (2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine, commonly known as DMMA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic properties.
Wirkmechanismus
DMMA acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, meaning it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other antidepressant and anxiolytic medications.
Biochemical and Physiological Effects:
DMMA has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. This increase in neurotransmitter levels is thought to be responsible for its antidepressant and anxiolytic effects. DMMA has also been found to increase heart rate and blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMMA has been found to have a high affinity for the serotonin transporter, making it a useful tool for studying the serotonin system. However, its psychoactive properties and potential for abuse make it difficult to use in human studies.
Zukünftige Richtungen
There is still much to be learned about DMMA and its potential therapeutic properties. Some areas of future research include its effects on addiction and substance abuse, its potential as a treatment for other mental health disorders, and its safety and efficacy in human studies.
In conclusion, DMMA is a psychoactive compound that has been studied for its potential therapeutic properties. Its mechanism of action is similar to that of other antidepressant and anxiolytic medications, and it has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. DMMA has advantages and limitations for lab experiments, and there is still much to be learned about its potential therapeutic uses.
Synthesemethoden
DMMA can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxytoluene with 2-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with methyl iodide to form DMMA.
Wissenschaftliche Forschungsanwendungen
DMMA has been studied for its potential therapeutic properties in treating various mental health disorders. It has been found to exhibit antidepressant and anxiolytic effects in animal models. DMMA has also been studied for its potential as a treatment for addiction and substance abuse.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14-17(21-2)10-9-16(19(14)23-4)13-20-12-11-15-7-5-6-8-18(15)22-3/h5-10,20H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGYMJJCZPVWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxy-3-methylphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)

![4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)

![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)

![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)